3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline
Overview
Description
3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline is a chemical compound characterized by the presence of a chloro group, a trifluoroethyl sulfanyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroaniline and 2,2,2-trifluoroethanethiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine and a solvent like dichloromethane.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitro compounds.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The chloro group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products Formed:
Nitro Compounds: Oxidation of the aniline group can yield nitrobenzene derivatives.
Amino Compounds: Reduction of nitro groups can produce amino derivatives.
Substituted Compounds: Substitution reactions can lead to the formation of various functionalized derivatives.
Scientific Research Applications
3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in the study of biological systems and interactions with biomolecules.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline exerts its effects involves its interaction with molecular targets and pathways. The trifluoroethyl sulfanyl group can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
2,2,2-Trifluoroethanethiol
Uniqueness: 3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline is unique due to its combination of chloro, trifluoroethyl sulfanyl, and aniline groups, which confer distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
3-chloro-2-(2,2,2-trifluoroethylsulfanyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NS/c9-5-2-1-3-6(13)7(5)14-4-8(10,11)12/h1-3H,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPXWWIPKRAPFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SCC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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